B607078 Dextranomer CAS No. 56087-11-7

Dextranomer

Numéro de catalogue B607078
Numéro CAS: 56087-11-7
Clé InChI: None
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dextranomer, also known by trade names Debrisan and Exudex, is a cicatrizant used in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . It consists of dextran polymer chains cross-linked into a three-dimensional network .


Synthesis Analysis

Dextranomer is synthesized through a process called dextranolysis, which involves the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides . This process is catalyzed by a type of hydrolase called dextranase .


Molecular Structure Analysis

Dextranomer consists of dextran polymer chains that are cross-linked into a three-dimensional network . Dextranase enzymes join dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) .


Chemical Reactions Analysis

The chemical reactions involving Dextranomer primarily involve the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides, a process catalyzed by dextranase .


Physical And Chemical Properties Analysis

Dextranomer is a hydrophilic dextran polymer. When applied to an exudating wound, it produces a ‘chromatographic like’ separation of constituents of the wound exudate and of other particles (e.g. bacteria, cellular debris) which may be found at the wound surface .

Applications De Recherche Scientifique

Dextranomer as a Biocompatible Bulking Agent

Dextranomer, when combined with stabilized sodium hyaluronate (dextranomer/hyaluronic acid), serves as a biocompatible bulking agent. It is administered via submucosal injection and hypothesized to expand the submucosal layer of the anal canal, improving bowel control. In clinical studies, this treatment was well tolerated and associated with symptomatic improvements in adult patients with fecal incontinence (Hoy, 2012).

Dextranomer in Pediatric Vesicoureteral Reflux

Dextranomer/hyaluronic acid copolymer has been utilized for the endoscopic treatment of pediatric vesicoureteral reflux. Studies show its effectiveness and safety, with long-term follow-up indicating sustained response without deterioration in patients responding positively to treatment (Läckgren et al., 2001).

Dextranomer in Nanoparticle Biomedical Applications

Dextran, due to its biocompatibility and biodegradability, has been explored in the development of dextran nanoparticles for biomedical applications. Its solubility and non-toxic nature make it suitable for use in nanomedicine, drug delivery, and imaging systems (Banerjee & Bandopadhyay, 2016).

Dextranomer in Drug Delivery Systems

Dextran's use extends to drug-delivery systems, where it's modified to improve properties like hydrophilicity and sensitivity to temperature, pH, and ionic strength. This adaptation broadens its application in gene transfection and drug delivery (Huang & Huang, 2018).

Dextranomer in Continence Improvement

In pediatric patients with urinary incontinence due to neurogenic and structural causes, dextranomer/hyaluronic acid copolymer has been used to increase bladder outlet resistance, leading to improvements in dryness and bladder capacity (Caione & Capozza, 2002).

Dextranomer's Role in Velopharyngeal Insufficiency

Dextranomer/hyaluronic acid copolymer implants have been employed in treating velopharyngeal insufficiency. These implants, injected into the posterior nasopharyngeal area, can be identified in imaging studies post-treatment (Brinjikji, Cofer, & Lane, 2015).

Dextranomer in Acid-Responsive Drug Delivery

Modified dextran with acetal moieties has been developed for acid-responsive drug delivery applications. This modification allows for pH-sensitive microparticle degradation and effective drug release (Bachelder et al., 2008).

Safety And Hazards

Dextranomer is contraindicated in patients with active inflammatory bowel disease, immunodeficiency disorders or ongoing immunosuppressive therapy, previous radiation treatment to the pelvic area, significant mucosal or full thickness rectal prolapse, active anorectal conditions including abscess, fissures, sepsis, bleeding, proctitis, or other infections, anorectal atresia, tumors, or malformation, rectocele, allergy to hyaluronic acid-based products, rectal varices, and presence of existing implant (other than Solesta) in the anorectal region .

Orientations Futures

The future directions of Dextranomer could involve its potential use in microbial growth and metabolic processes. The utilization of dextranase hydrolysates can facilitate the breakdown of dextran, thereby eliminating potential impediments and generating more conducive circumstances for the fermentation procedure .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dextranomer involves the reaction of dextran with epichlorohydrin and sodium hydroxide.", "Starting Materials": [ "Dextran", "Epichlorohydrin", "Sodium hydroxide", "Water" ], "Reaction": [ "Dextran is dissolved in water to form a solution.", "Epichlorohydrin is added to the solution and the pH is adjusted to alkaline using sodium hydroxide.", "The reaction mixture is stirred at a specific temperature for a specific time.", "The resulting product is filtered, washed and dried to obtain Dextranomer." ] }

Numéro CAS

56087-11-7

Nom du produit

Dextranomer

Nom IUPAC

None

InChI

None

Clé InChI

None

SMILES

O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dextranomer;  Debrisan;  Dextranomere;  Dextranomero;  Dextranomerum.

Origine du produit

United States

Q & A

Q1: How does dextranomer interact with wounds to promote healing?

A1: Dextranomer possesses a high molecular weight and a porous structure, enabling it to absorb exudate and create a moist wound environment conducive to healing. [] It also interacts with and traps bacteria, contributing to a cleaner wound bed. []

Q2: What are the downstream effects of dextranomer in wound healing?

A2: By absorbing exudate, dextranomer helps reduce wound edema and promote autolytic debridement, ultimately contributing to faster wound closure. [, ]

Q3: What is the molecular formula and weight of dextranomer?

A3: The specific molecular formula and weight of dextranomer can vary depending on the degree of cross-linking and the manufacturing process. It is essentially a complex polysaccharide composed of glucose units linked predominantly by α-1,6-glycosidic bonds.

Q4: Is there any spectroscopic data available for dextranomer?

A4: While specific spectroscopic data for dextranomer is not extensively detailed in the provided research, techniques like infrared spectroscopy can be employed to characterize its structure, particularly the glycosidic bonds and functional groups.

Q5: How does dextranomer perform in moist environments?

A5: Dextranomer exhibits excellent compatibility with moist environments, readily absorbing wound exudate and maintaining a moist environment that promotes healing. [, ]

Q6: What are the applications of dextranomer under various conditions?

A6: Dextranomer's properties make it suitable for various applications like: * Treating chronic wounds, including venous leg ulcers and pressure ulcers. [, ] * Managing infected wounds. [, ] * Endoscopic treatment of VUR in children. [, ] * Bulking agent for urinary incontinence. [, ]

Q7: Does dextranomer possess any inherent catalytic properties?

A7: Dextranomer is not inherently catalytic. Its primary mechanism of action relies on its physical properties like porosity and absorbency.

Q8: Have any computational studies been conducted on dextranomer?

A8: While the provided research doesn't delve into computational studies, techniques like molecular dynamics simulations could be employed to understand dextranomer's behavior in various environments and potentially guide the development of modified dextranomer-based materials.

Q9: How does modifying the structure of dextranomer impact its properties?

A9: While specific structure-activity relationships are not extensively discussed in the provided research, altering dextranomer's cross-linking density could influence its degradation rate, swelling behavior, and overall efficacy.

Q10: What is the stability of dextranomer under various storage conditions?

A10: While specific stability data is not extensively detailed, dextranomer formulations are typically stable under recommended storage conditions.

Q11: Are there formulation strategies to improve dextranomer's properties?

A11: Combining dextranomer with other agents, such as hyaluronic acid, has been explored to enhance its properties and broaden its applications. [, , ]

Q12: Does the use of dextranomer comply with relevant SHE regulations?

A12: Dextranomer-based medical products are subject to stringent safety and efficacy regulations. Manufacturers and researchers must adhere to these guidelines to ensure the safe and ethical use of the material.

Q13: What is the ADME profile of dextranomer?

A13: As a locally administered agent, dextranomer is not systemically absorbed. It primarily exerts its effects locally at the site of application.

Q14: What in vitro and in vivo studies support the efficacy of dextranomer?

A14: Numerous studies have investigated the efficacy of dextranomer. * In vitro studies can assess its antibacterial properties and interaction with wound cells.* Animal models, often using induced wounds, evaluate healing rates, infection control, and tissue response. []* Clinical trials in humans have demonstrated its efficacy in managing chronic wounds and treating VUR. [, ]

Q15: What are the known side effects associated with dextranomer?

A15: Dextranomer is generally well-tolerated. Some individuals may experience mild, transient side effects like local irritation or allergic reactions. []

Q16: Can dextranomer be used in drug delivery systems?

A16: While not extensively explored in the provided research, dextranomer's biocompatibility and biodegradability make it a potential candidate for developing targeted drug delivery systems, particularly for wound healing applications.

Q17: How is dextranomer quantified in biological samples?

A17: As a locally administered agent, dextranomer quantification in biological samples is not typically required.

Q18: What is the environmental impact of dextranomer disposal?

A18: Dextranomer is biodegradable, minimizing its environmental impact.

Q19: How does the solubility of dextranomer impact its applications?

A19: Dextranomer's water-absorbing capacity, rather than its solubility, is key to its function in wound healing and other applications.

Q20: What are some alternatives to dextranomer in wound care?

A20: Alternatives to dextranomer in wound care include:* Alginate dressings []* Hydrocolloid dressings []* Honey-based wound care products []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.